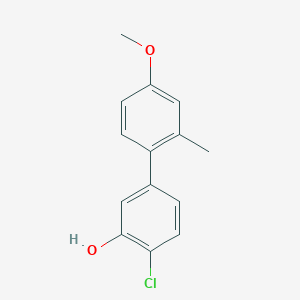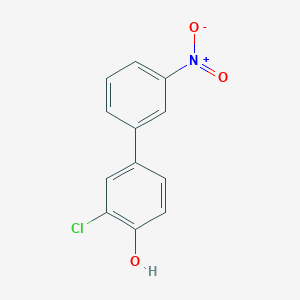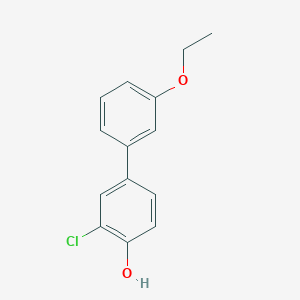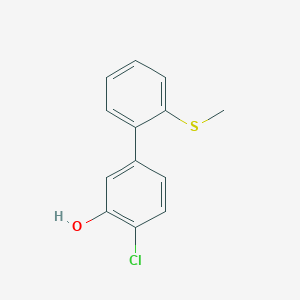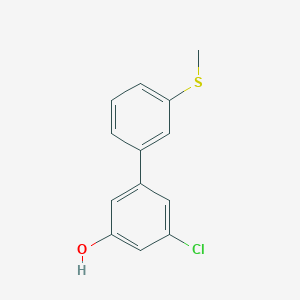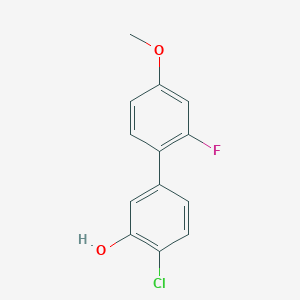
2-Chloro-4-(2-methylthiophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2-methylthiophenyl)phenol, also known as 2-chloro-p-toluidine, is a phenol compound with a molecular formula of C8H7ClOS. It is used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments.
Aplicaciones Científicas De Investigación
2-Chloro-p-toluidine has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. It has also been used in the synthesis of dyes, pigments, and other organic compounds. Additionally, 2-Chloro-4-(2-methylthiophenyl)phenol, 95%oluidine has been used in the synthesis of organic semiconductors, which are used in the development of organic light-emitting diodes (OLEDs).
Mecanismo De Acción
2-Chloro-p-toluidine is thought to act as a proton donor, donating protons to other molecules in the reaction mixture. This allows for the formation of new compounds, such as the organic semiconductors mentioned above. Additionally, 2-Chloro-4-(2-methylthiophenyl)phenol, 95%oluidine can act as a Lewis base, forming complexes with other molecules.
Biochemical and Physiological Effects
2-Chloro-p-toluidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Escherichia coli, and to have cytotoxic effects on certain cancer cell lines. Additionally, 2-Chloro-4-(2-methylthiophenyl)phenol, 95%oluidine has been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-p-toluidine has several advantages for use in lab experiments. It is relatively inexpensive and can be easily synthesized from readily available starting materials. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to its use. For example, it is not very soluble in water, and its reactivity can be affected by the presence of other compounds in the reaction mixture.
Direcciones Futuras
There are several potential future directions for 2-Chloro-4-(2-methylthiophenyl)phenol, 95%oluidine research. One potential direction is to further explore its biochemical and physiological effects, as well as its potential applications in medicine. Additionally, further research could be done on its potential use as an intermediate in the synthesis of other organic compounds. Finally, further research could be done on its potential use as an organic semiconductor in the development of OLEDs.
Métodos De Síntesis
2-Chloro-p-toluidine can be produced through several methods. One of the most common methods is the reaction of p-toluidine with chlorine in an alkaline medium. The reaction is typically carried out in aqueous sodium hydroxide or potassium hydroxide solution at temperatures from 60-80 °C. The reaction yields a mixture of 2-Chloro-4-(2-methylthiophenyl)phenol, 95%oluidine and 2,4-dichloro-p-toluidine.
Propiedades
IUPAC Name |
2-chloro-4-(2-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-13-5-3-2-4-10(13)9-6-7-12(15)11(14)8-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMITBNLOFMTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-methylthiophenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




